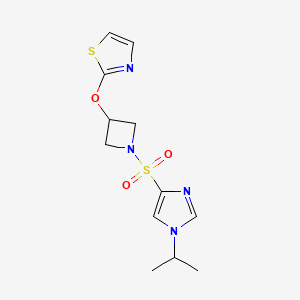

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

Properties

IUPAC Name |

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S2/c1-9(2)15-7-11(14-8-15)21(17,18)16-5-10(6-16)19-12-13-3-4-20-12/h3-4,7-10H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOSATHLBGWXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound with potential pharmacological applications. Its structure incorporates multiple heterocycles, which are often linked to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O3S2, with a molecular weight of 328.4 g/mol. The compound features a thiazole ring, an azetidine moiety, and an isopropyl-substituted imidazole, which contribute to its unique reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O3S2 |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 1797905-47-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit key enzymes involved in cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory therapies.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The thiazole moiety could bind to various receptors, influencing signaling pathways related to cancer and inflammation.

- Antimicrobial Activity : The imidazole structure is known for its antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Results : Significant inhibition of cell growth was observed at concentrations ranging from 10 µM to 50 µM .

Antimicrobial Activity

The presence of the imidazole ring suggests potential antimicrobial properties:

- Tested Bacteria : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Ranges from 64 µg/mL to 512 µg/mL for similar compounds .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Imidazole Derivatives :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights : X-ray crystallography (using SHELX ) of related compounds reveals that sulfonamide groups adopt planar conformations, optimizing interactions with enzyme active sites. The azetidine’s puckered geometry may reduce torsional strain compared to larger rings .

- Activity Trends : Halogenated aryl groups (e.g., 4-Br in 9c ) enhance activity in enzymatic assays, but the target compound’s isopropylimidazole could mitigate toxicity associated with halogens .

- Synthetic Challenges : The azetidine-sulfonyl linkage requires stringent anhydrous conditions, whereas triazole-forming reactions (for 9a–e ) are more tolerant of aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.